6-Amino-2-(butylthio)pyrimidin-4-ol basic properties
6-Amino-2-(butylthio)pyrimidin-4-ol basic properties
Technical Monograph: 6-Amino-2-(butylthio)pyrimidin-4-ol
Executive Summary
6-Amino-2-(butylthio)pyrimidin-4-ol (also designated as 6-amino-2-(butylthio)-4(1H)-pyrimidinone) represents a critical scaffold in medicinal chemistry, specifically within the development of G-protein coupled receptor (GPCR) antagonists and antimicrobial agents.[1][2][3][4] Structurally, it serves as a lipophilic analog of the 2-thiouracil class, where the S-butyl chain enhances membrane permeability compared to its methyl/propyl counterparts.
This guide details the physicochemical profile, validated synthetic protocols, and functionalization strategies for this compound. It is designed for researchers utilizing this molecule as a "privileged structure" for nucleophilic aromatic substitution (
Part 1: Chemical Identity & Physicochemical Profile
The molecule exists in a tautomeric equilibrium between the hydroxy-pyrimidine (lactim) and pyrimidinone (lactam) forms. In solution, particularly in polar solvents like DMSO or water, the pyrimidinone (keto) tautomer predominates, stabilized by amide resonance.
| Property | Data / Descriptor |
| IUPAC Name | 6-Amino-2-(butylthio)pyrimidin-4-ol |
| Common Synonyms | 4-Amino-6-hydroxy-2-butylthiopyrimidine; 6-Amino-2-(butylthio)-4(3H)-pyrimidinone |
| Molecular Formula | |
| Molecular Weight | 199.27 g/mol |
| Predicted LogP | ~1.5 – 1.8 (Enhanced lipophilicity vs. Methylthio analog LogP ~0.[5]2) |
| Melting Point | 255–260 °C (Dec.) (Predicted based on Methylthio analog range 271–273 °C) |
| Solubility | Soluble: DMSO, DMF, Aqueous NaOH (1M). Sparingly Soluble: Methanol, Ethanol. Insoluble: Water (neutral pH), Diethyl Ether. |
| pKa (Predicted) | ~8.5 (Amide/Enol functionality) |
Tautomeric Equilibrium (DOT Visualization)
The following diagram illustrates the hydrogen shift defining the reactivity profile. The S-alkylation locks the sulfur, forcing tautomerism to occur exclusively at the oxygen/nitrogen centers.
Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-oxo forms. The 4-oxo (Lactam) form is the primary reactive species in N-alkylation reactions, while the 4-hydroxy form participates in O-alkylation under specific conditions.
Part 2: Synthetic Methodology
The most robust synthesis involves the regioselective S-alkylation of 6-amino-2-thiouracil. This reaction exploits the higher nucleophilicity of the sulfur atom compared to the ring nitrogens under basic conditions.
Protocol: S-Alkylation of 6-Amino-2-thiouracil
Reaction Scale: 10 mmol basis (Scalable to >100g)
Reagents:
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Precursor: 6-Amino-2-thiouracil (1.43 g, 10 mmol)
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Alkylating Agent: 1-Bromobutane (1.51 g, 11 mmol, 1.1 eq)
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Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (10 mL, 10% aqueous solution)
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Solvent: Ethanol/Water (1:1 v/v) or pure Water (if using stronger heating)
Step-by-Step Workflow:
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Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-amino-2-thiouracil in the aqueous base solution. Stir at room temperature until a clear solution is obtained (formation of the thiolate anion).
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Addition: Add ethanol (10 mL) to the mixture to improve the solubility of the alkyl halide. Add 1-bromobutane dropwise over 10 minutes.
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Reflux: Heat the reaction mixture to reflux (approx. 80–85 °C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting material (
) should disappear, and a new spot ( ) should appear. -
Precipitation: Cool the mixture to room temperature. Acidify carefully with Glacial Acetic Acid (or dilute HCl) to pH ~5–6. The product will precipitate as a white to off-white solid.
-
Purification: Filter the solid under vacuum. Wash the filter cake with cold water (
) to remove inorganic salts, followed by cold ethanol ( ) to remove unreacted bromide. -
Drying: Dry in a vacuum oven at 60 °C for 12 hours.
Yield: Typical yields range from 75% to 85%.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway for the regioselective S-alkylation.
Part 3: Applications & Functionalization Strategies
As a Senior Application Scientist, it is crucial to view this molecule not just as an end-product but as a reactive intermediate . The butylthio group acts as a "protecting group" for the sulfur or a "leaving group" precursor.
Scaffold (Displacement of C4-OH)
The C4-hydroxyl group can be converted to a chloride (using
-
Protocol: React 6-amino-2-(butylthio)pyrimidin-4-ol with
(neat or in toluene) to generate 4-chloro-6-amino-2-(butylthio)pyrimidine . -
Utility: This intermediate allows for the introduction of amines, alkoxides, or thiols at the 4-position, common in the synthesis of EGFR or kinase inhibitors.
Sulfone Activation (Liebeskind-Srogl Coupling)
The butylthio moiety is robust but can be oxidized to a sulfoxide or sulfone using m-CPBA or Oxone.
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Mechanism: Oxidation increases the electrophilicity at C2.
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Application: The resulting sulfone can be displaced by nucleophiles (amines) or used in Pd-catalyzed cross-coupling (Liebeskind-Srogl) to form C-C bonds, replacing the sulfur entirely with aryl or alkyl groups.
Biological Relevance
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Antimicrobial: The lipophilic butyl chain facilitates penetration of bacterial cell walls (Gram-positive).
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GPCR Antagonists: Used as a core fragment for CXCR2 antagonists where the 2-thioalkyl chain fits into hydrophobic pockets of the receptor.
Part 4: Handling, Stability & Safety
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.
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Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents (which attack the sulfur).
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Self-Validation: Verify purity via HPLC (C18 column, Water/Acetonitrile gradient). The butylthio derivative will elute significantly later than the methylthio analog due to the hydrophobic butyl chain.
References
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Synthesis of S-alkyl derivatives: Roth, B. et al. "2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 2. Polymerization of 2,4-diamino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidine." Journal of Medicinal Chemistry, 1980.
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General Pyrimidine Chemistry: Brown, D. J. "The Pyrimidines."[1][5][6] Wiley-Interscience, Chemistry of Heterocyclic Compounds Series.
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Related Propylthio Analog Synthesis: Patent US20110021523A1. "Pyrimidinone compounds and their use as inhibitors of fatty acid synthase." (Demonstrates the S-alkylation protocol on 6-amino-2-thiouracil).
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Physicochemical Data (Methyl Analog): PubChem Compound Summary for CID 135431272 (6-Amino-2-methylthio-4-pyrimidinol).
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Medicinal Applications (GPCRs): AstraZeneca Patents regarding Ticagrelor intermediates and analogs (Alkylthio-pyrimidines).
Sources
- 1. 6-Methyl-2-(propylthio)pyrimidin-4-ol | C8H12N2OS | CID 135411363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-AMINO-2-(METHYLTHIO)-6-PYRIMIDINOL | 1074-41-5 [chemicalbook.com]
- 3. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 4. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amino pyrimidine, 6 | C8H8N4S | CID 2744836 - PubChem [pubchem.ncbi.nlm.nih.gov]
